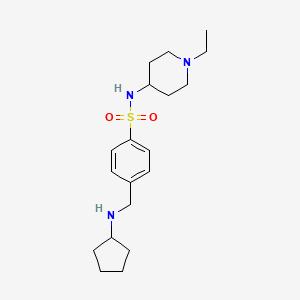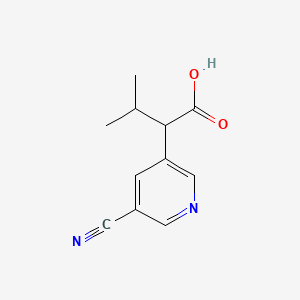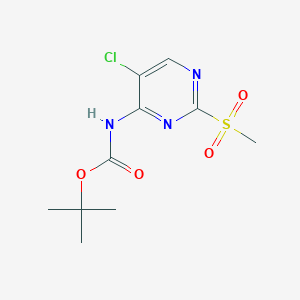
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-chloro-2-(methylsulfonyl)pyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including cross-coupling reactions .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects .
Comparison with Similar Compounds
- tert-Butyl (2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate
- tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
Uniqueness: What sets tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate apart from similar compounds is its specific substitution pattern on the pyrimidine ring. The presence of both the chloro and methylsulfonyl groups provides unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
955112-59-1 |
|---|---|
Molecular Formula |
C10H14ClN3O4S |
Molecular Weight |
307.75 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-methylsulfonylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O4S/c1-10(2,3)18-9(15)14-7-6(11)5-12-8(13-7)19(4,16)17/h5H,1-4H3,(H,12,13,14,15) |
InChI Key |
BRQMVVSECBWDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


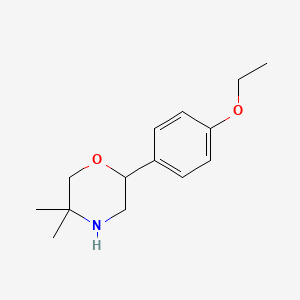
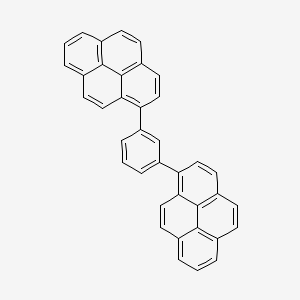
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)

![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
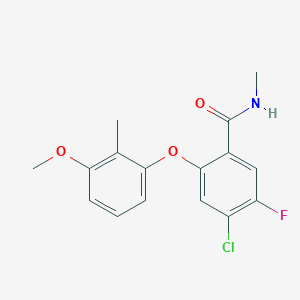
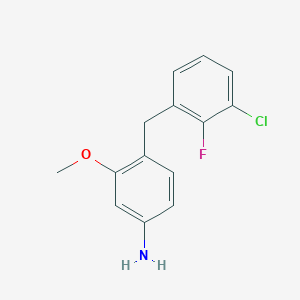
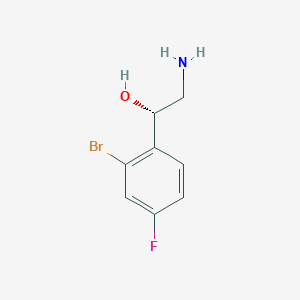
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
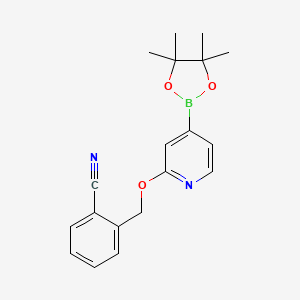
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
